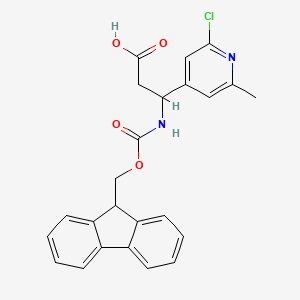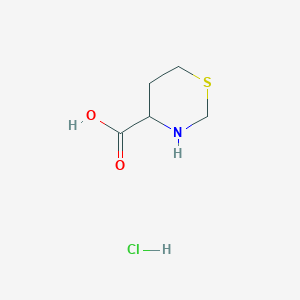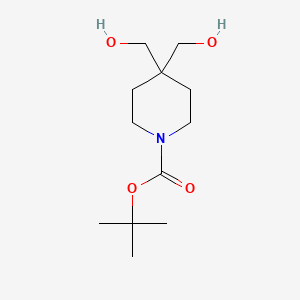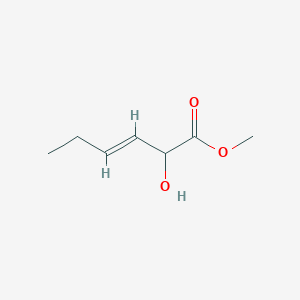
Methyl 2-hydroxyhex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-hydroxyhex-3-enoate” is a chemical compound with the CAS Number: 1937348-13-4 . It has a molecular weight of 144.17 and is available in liquid form . The IUPAC name for this compound is methyl (E)-2-hydroxyhex-3-enoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O3/c1-3-4-5-6 (8)7 (9)10-2/h4-6,8H,3H2,1-2H3/b5-4+ . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Renewable Platform Molecule for Catalytic Transformations
Methyl 2-hydroxyhex-3-enoate, also known as Methyl vinyl glycolate (MVG), has been recognized as a potential renewable platform molecule for a variety of catalytic transformations. MVG can be obtained through the zeolite-catalyzed degradation of mono- and disaccharides. Its applications include the development of several industrially relevant structures through catalytic reactions such as homo metathesis, cross metathesis, [3,3]-sigmatropic rearrangements, and rearrangement of allylic acetates (Sølvhøj, Taarning, & Madsen, 2016).
Tissue Engineering Applications
This compound is relevant in the context of Polyhydroxyalkanoates (PHAs), a group of polyesters that are biodegradable and thermoprocessable, making them suitable for medical device and tissue engineering applications. PHAs, such as poly 3-hydroxybutyrate (PHB), copolymers of 3-hydroxybutyrate and 3-hydroxyvalerate (PHBV), and copolymers of 3-hydroxybutyrate and 3-hydroxyhexanoate (PHBHHx), have been used in the development of various medical devices including sutures, cardiovascular patches, and tissue repair devices (Chen & Wu, 2005). The biocompatibility of PHAs and their degradation products, such as oligo-hydroxyalkanoates (OHAs) derived from this compound, is a crucial factor in their application in tissue engineering (Sun, Dai, Zhao, & Chen, 2007).
Safety and Hazards
“Methyl 2-hydroxyhex-3-enoate” has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
methyl (E)-2-hydroxyhex-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h4-6,8H,3H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINUAXBWOEPDY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2893611.png)
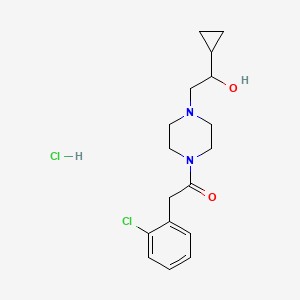
![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)
![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)
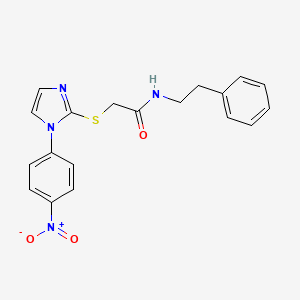
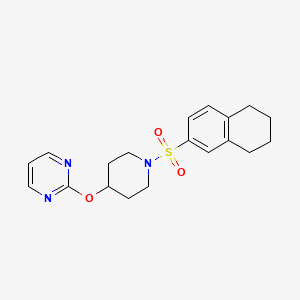


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
